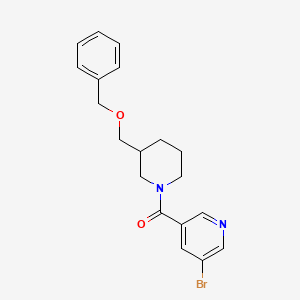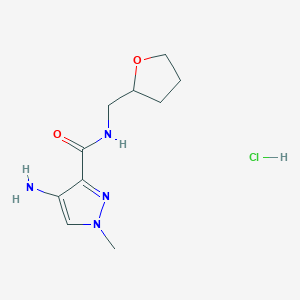![molecular formula C24H29N3O3 B2428027 2-(4-Ethoxyphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899983-83-6](/img/structure/B2428027.png)
2-(4-Ethoxyphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Ethoxyphenyl)-7-methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]” is a complex organic molecule. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The linear formula of the compound is C25H31N3O2, and it has a molecular weight of 405.545 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] core, which is a type of spirocyclic compound . Spirocyclic compounds are characterized by two or more rings that share a single atom, in this case, the spiro atom. The compound also contains ethoxy, methoxy, and methyl substituents .Aplicaciones Científicas De Investigación
Subtype Selective σ-Receptor Ligands : This chemical compound shows potential as a highly potent and subtype selective ligand for σ-receptors. Studies demonstrate that systematic variations in substituents and ring size significantly influence σ1- and σ2-receptor affinities. Certain structural features, such as a benzyl residue and a methoxy group, enhance σ1-receptor affinity. This research indicates potential applications in understanding σ-receptor function and drug development targeting these receptors (Maier & Wünsch, 2002).
c-Met/ALK Dual Inhibitor : The compound has been identified as a potent, selective, and orally efficacious c-Met/ALK dual inhibitor. This suggests its application in pharmacological and antitumor assays, particularly in inhibiting c-Met phosphorylation and impacting tumor growth, which could be significant in cancer research and therapy (Li et al., 2013).
Acetyl-CoA Carboxylase Inhibitors : Synthesis research involving this compound has led to the development of acetyl-CoA carboxylase inhibitors. This is relevant in the context of metabolic research, potentially contributing to the understanding and treatment of metabolic disorders (Huard et al., 2012).
Antimicrobial, Anti-Inflammatory, and Antioxidant Activities : Spiro derivatives of the compound have shown significant antimicrobial, anti-inflammatory, and antioxidant activities. This indicates its potential in developing new therapeutic agents with these properties, addressing a wide range of health issues, including infections and inflammation (Mandzyuk et al., 2020).
Phosphodiesterase Type 4 Inhibitors : The compound has been evaluated as a bioisosteric replacement in phosphodiesterase type 4 inhibitors. This research could lead to the development of new drugs targeting phosphodiesterase type 4, relevant in treating various diseases like respiratory disorders and inflammation (Raboisson et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-4-29-18-10-8-17(9-11-18)20-16-21-19-6-5-7-22(28-3)23(19)30-24(27(21)25-20)12-14-26(2)15-13-24/h5-11,21H,4,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZJDXFRJZEJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(4-chlorophenyl)piperazino]carbonyl}-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2427945.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/no-structure.png)
![N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2427947.png)

![[2-(2-benzoylhydrazinyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2427949.png)



![2-((2-chloro-6-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427956.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)



